Senp1-IN-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Senp1-IN-3 ist ein niedermolekularer Inhibitor, der auf die Sentrin-spezifische Protease 1 (SENP1) abzielt. SENP1 ist ein Protein, das am Prozess der DeSUMOylierung beteiligt ist, der für die Regulierung verschiedener zellulärer Prozesse, einschließlich Apoptose, Angiogenese und Transkription, von entscheidender Bedeutung ist. SENP1 ist in mehreren Krebsarten stark exprimiert, was es zu einem potenziellen Ziel für die Krebstherapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Der Syntheseweg beginnt typischerweise mit der Herstellung einer Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um den gewünschten Inhibitor zu erhalten. Häufig verwendete Reagenzien bei der Synthese sind organische Lösungsmittel, Katalysatoren und Schutzgruppen, um selektive Reaktionen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfordert eine Skalierung des Laborsyntheseprozesses bei gleichzeitiger Aufrechterhaltung hoher Reinheit und Ausbeute. Dazu gehören die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reaktionszeit, sowie die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Senp1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Senp1-IN-3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, und den verwendeten Reagenzien. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Senp1-IN-3 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von SENP1 in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Funktionen von SENP1 und seiner Beteiligung an zellulären Prozessen wie Apoptose und Angiogenese.

Medizin: Wird wegen seines Potenzials als Antikrebsmittel untersucht, da es die SENP1-Aktivität hemmen und das Tumorwachstum unterdrücken kann.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf SENP1 abzielen, zur Behandlung von Krebs.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle von SENP1 bindet und so dessen DeSUMOylierungstätigkeit hemmt. Diese Hemmung führt zur Anhäufung von SUMOylierten Proteinen, was verschiedene zelluläre Signalwege beeinflussen kann. SENP1 ist an der Regulation von Transkriptionsfaktoren, Zellzyklusproteinen und Signalwegen wie dem Hypoxie-induzierbaren Faktor 1-alpha (HIF-1α)-Signalweg beteiligt .

Wirkmechanismus

Senp1-IN-3 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition leads to the accumulation of SUMOylated proteins, which can affect various cellular pathways. SENP1 is involved in the regulation of transcription factors, cell cycle proteins, and signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Resveratrol: Eine natürliche Verbindung, die ebenfalls die SENP1-Aktivität hemmt.

ZINC33916875: Eine Verbindung, die aus der ZINC-Datenbank als potenzieller SENP1-Inhibitor identifiziert wurde.

Einzigartigkeit von Senp1-IN-3

This compound ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von SENP1 einzigartig. Im Gegensatz zu anderen Inhibitoren hat es sich gezeigt, dass es das Tumorwachstum in verschiedenen Krebsmodellen effektiv unterdrückt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

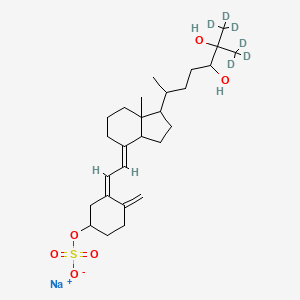

Molekularformel |

C36H58N2O4 |

|---|---|

Molekulargewicht |

582.9 g/mol |

IUPAC-Name |

[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |

InChI-Schlüssel |

CMYOMWCIRQWAOZ-ZDIFQBRASA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

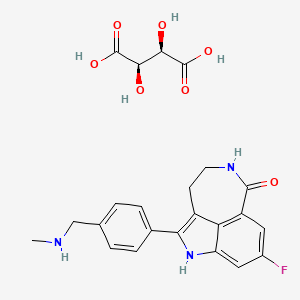

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)